Degree of Substitution (DS) in Chitosan Schiff Base Synthesis: Chloro vs. Bromo
In a direct head-to-head study, chitosan Schiff bases synthesized with 4-(2-chloroethyl)benzaldehyde (CSSB-1) achieved a degree of substitution (DS) of 14.2%, while those made with the analogous 4-(2-bromoethyl)benzaldehyde (CSSB-2) reached a higher DS of 15.7% under identical conditions [1]. This quantifies the bromo analog's higher reactivity in the condensation reaction.
| Evidence Dimension | Degree of Substitution (DS, %) |
|---|---|
| Target Compound Data | 14.2% (for CSSB-1 derived from 4-(2-Chloroethyl)benzaldehyde) |
| Comparator Or Baseline | 15.7% (for CSSB-2 derived from 4-(2-Bromoethyl)benzaldehyde) |
| Quantified Difference | 1.5 percentage points (absolute); The bromo analog achieves a 10.6% higher relative DS. |
| Conditions | Chitosan (CS) reaction with aldehydes at room temperature. DS calculated from elemental analysis. |
Why This Matters
This demonstrates that the chloroethyl analog provides a slightly lower, likely more controllable, functionalization density, which is crucial for tailoring biomaterial properties without over-crosslinking or precipitation.
- [1] MDPI. (2022). Novel Chitosan-Based Schiff Base Compounds: Chemical Characterization and Antimicrobial Activity. *Molecules*, 27(9), 2740, pp. 1-15. See Section 2.1 and Table 1. View Source
